

Comparative analysis of SR12343 and other senotherapeutics

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Compound of Interest

Compound Name: SR12343

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A Comparative Guide to Senotherapeutics: **SR12343**, Dasatinib + Quercetin, Fisetin, and Navitoclax

For researchers and professionals in the field of geroscience, the landscape of senotherapeutics—drugs targeting senescent cells—is rapidly evolving. This guide provides a comparative analysis of the novel senomorphic agent **SR12343** against three prominent senolytic compounds: the combination of Dasatinib and Quercetin (D+Q), Fisetin, and Navitoclax. We present available quantitative data, detailed experimental protocols, and visualizations of molecular pathways and workflows to facilitate an objective comparison.

Overview of Mechanisms

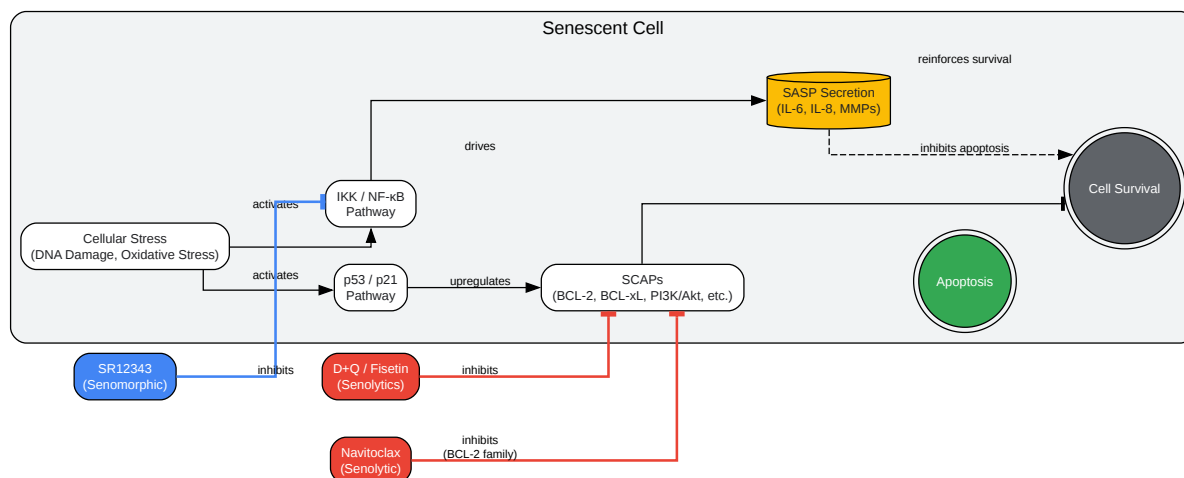
Cellular senescence is a state of irreversible cell-cycle arrest accompanied by a complex secretome, known as the Senescence-Associated Secretory Phenotype (SASP), which can drive age-related pathologies[1][2]. Senotherapeutics aim to mitigate these effects through two primary strategies: senolysis, the selective elimination of senescent cells, and senomorphism, the modulation of the senescent phenotype, primarily by suppressing the SASP[3].

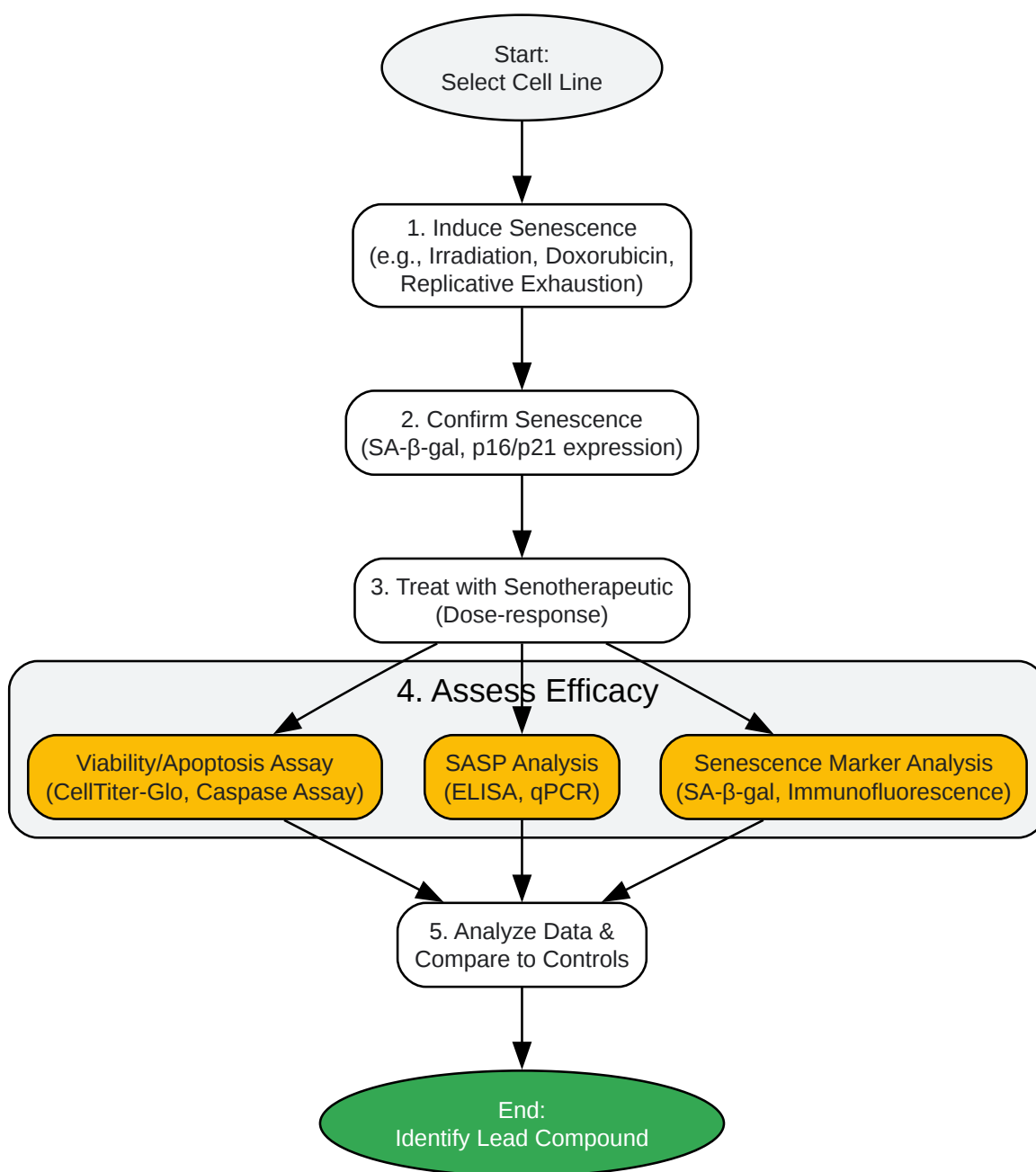
- **SR12343**: This novel small molecule acts as a senomorphic agent. It inhibits the IKK/NF- κ B signaling pathway, a key regulator of the pro-inflammatory SASP[4][5]. By disrupting the association between IKK β and NEMO, **SR12343** reduces the expression of SASP factors and markers of senescence without directly inducing cell death.

- **Dasatinib + Quercetin (D+Q):** This combination therapy is one of the most studied senolytics. Dasatinib, a tyrosine kinase inhibitor, and Quercetin, a natural flavonoid, target multiple pro-survival pathways in senescent cells, known as Senescent Cell Anti-apoptotic Pathways (SCAPs). Their synergistic action allows for the clearance of senescent cells across various cell types.
- **Fisetin:** A naturally occurring flavonoid, Fisetin is a potent senolytic that, like D+Q, targets multiple SCAPs. It has been shown to reduce senescent cell burden in both preclinical and animal models and is noted for its relatively broad-spectrum activity.
- **Navitoclax (ABT-263):** A well-established chemotherapeutic, Navitoclax acts as a senolytic by inhibiting the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins, particularly BCL-2, BCL-xL, and BCL-w. Senescent cells often upregulate these proteins to survive, making them vulnerable to inhibitors like Navitoclax.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the primary signaling pathways targeted by these senotherapeutics. **SR12343** acts upstream to suppress the inflammatory SASP, while the senolytics D+Q, Fisetin, and Navitoclax target downstream anti-apoptotic defenses to induce cell death.





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